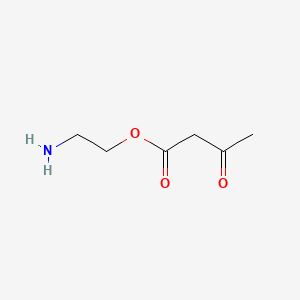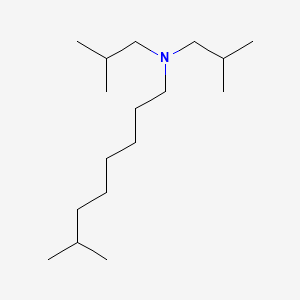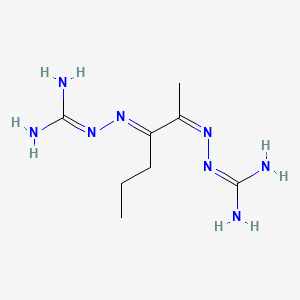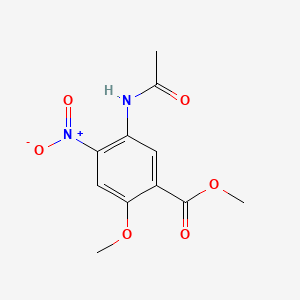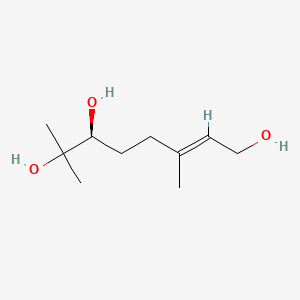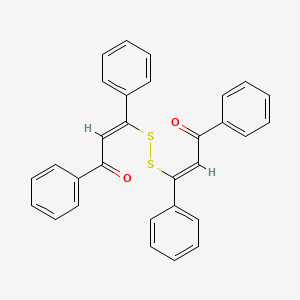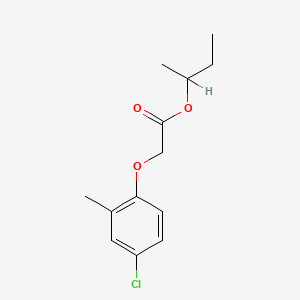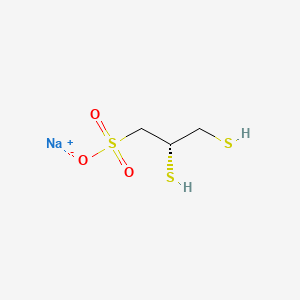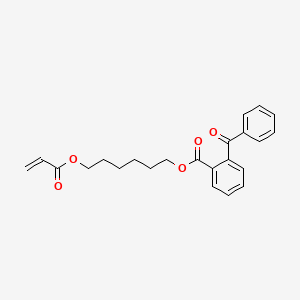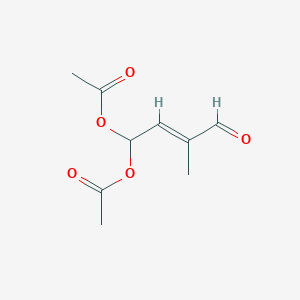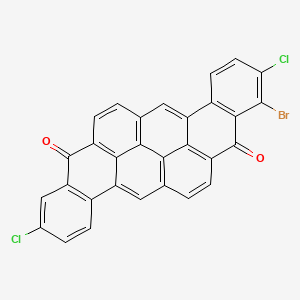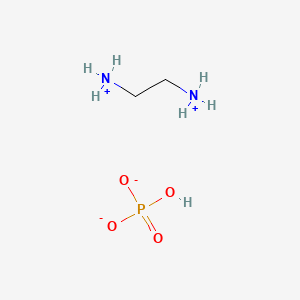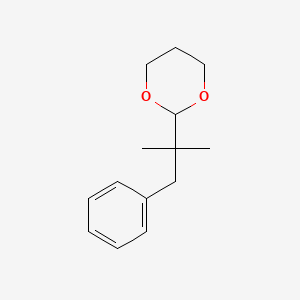
2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with a 1,1-dimethyl-2-phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane typically involves the reaction of 1,1-dimethyl-2-phenylethanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxane ring can be opened or modified using nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, various solvents, and temperature conditions depending on the nucleophile.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Modified dioxane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
- 1,1-Dimethyl-2-phenylethyl acetate
- 1,1-Dimethyl-2-phenylethyl butyrate
- 1,1-Dimethyl-2-phenylethyl isobutyrate
Comparison: 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane is unique due to its dioxane ring structure, which imparts different chemical and physical properties compared to its analogs. For example, the presence of the dioxane ring can influence the compound’s solubility, reactivity, and potential biological activity, making it distinct from other similar compounds that lack this ring structure.
Eigenschaften
CAS-Nummer |
93893-54-0 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-(2-methyl-1-phenylpropan-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-14(2,13-15-9-6-10-16-13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 |
InChI-Schlüssel |
XLBGULCFJZYKKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CC=C1)C2OCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


